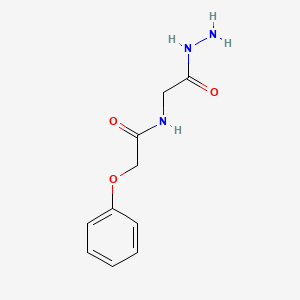![molecular formula C14H22ClN3OS B4837888 N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4837888.png)
N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide
Overview
Description
N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1990s by a team of researchers led by David E. Nichols. TCB-2 is a potent agonist of the serotonin receptor 5-HT2A, which is involved in a variety of physiological and behavioral functions. In recent years, TCB-2 has gained attention from the scientific community due to its potential applications in research and medicine.
Mechanism of Action
N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide acts as a potent agonist of the serotonin receptor 5-HT2A. This receptor is a G protein-coupled receptor that is involved in the activation of intracellular signaling pathways. When this compound binds to the receptor, it activates the signaling pathways, leading to a variety of physiological and behavioral effects.
Biochemical and physiological effects:
The activation of the serotonin receptor 5-HT2A by this compound leads to a variety of biochemical and physiological effects. These include changes in mood, perception, and cognition. This compound has been shown to induce visual hallucinations and altered states of consciousness. It has also been shown to enhance creativity and problem-solving abilities.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which allows for precise control over the activation of the receptor. It is also relatively stable and easy to handle in the lab. However, there are also limitations to its use. This compound is a synthetic compound that may not accurately mimic the effects of endogenous ligands on the receptor. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide. One area of interest is the role of the serotonin receptor 5-HT2A in the pathophysiology of psychiatric disorders. This compound may be used to investigate the mechanisms underlying these disorders and to develop new treatments. Another area of interest is the development of new ligands that can selectively activate or inhibit the receptor. These ligands may have potential applications in medicine and drug development. Finally, the use of this compound in combination with other compounds may lead to new insights into the complex interactions between neurotransmitter systems in the brain.
Scientific Research Applications
N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been used in scientific research to study the function of the serotonin receptor 5-HT2A. This receptor is involved in a variety of physiological and behavioral functions, including mood regulation, perception, and cognition. This compound has been used to study the effects of 5-HT2A activation on these functions. It has also been used to investigate the role of the receptor in diseases such as schizophrenia and depression.
Properties
IUPAC Name |
N-tert-butyl-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3OS/c1-14(2,3)16-13(19)18-8-6-17(7-9-18)10-11-4-5-12(15)20-11/h4-5H,6-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBASBWYQYKBWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4837818.png)
![N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4837827.png)
![N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4837829.png)
![N-{[(3-methylbutyl)amino]carbonothioyl}benzamide](/img/structure/B4837834.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-2-pyrimidinylcyclohexanecarboxamide](/img/structure/B4837836.png)
![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4837842.png)
![4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4837850.png)
![N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4837861.png)
![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4837864.png)

![5-{3,5-dichloro-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837874.png)

![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4837897.png)
![N-(4-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4837910.png)
